molecular formula C20H18N2O6S B2810511 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1207048-16-5

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2810511
CAS No.: 1207048-16-5
M. Wt: 414.43
InChI Key: NHLGIPVJVQRVSK-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide is a research-grade chemical agent recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator in the detection of noxious environmental irritants and endogenous inflammatory signals, and its dysregulation is implicated in a range of pathological conditions. This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of agonists, including reactive chemicals, cold, and pro-algesic agents. Its primary research value lies in the investigation of neurogenic inflammation, acute and chronic pain pathways, and cough reflex mechanisms. Studies utilizing this antagonist, such as those cited in scientific literature, have been instrumental in elucidating the role of TRPA1 in models of oxaliplatin-induced cold mechanical allodynia and airway hyperresponsiveness . Consequently, it serves as a critical pharmacological tool for validating TRPA1 as a therapeutic target and for advancing our understanding of sensory neurobiology.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-20(8-9-29(24,25)16-4-2-1-3-5-16)21-12-15-11-18(28-22-15)14-6-7-17-19(10-14)27-13-26-17/h1-7,10-11H,8-9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLGIPVJVQRVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Molecular Formula : C₁₅H₁₂N₄O₄S
  • Molecular Weight : 344.3 g/mol
  • Key Functional Groups : Isoxazole ring, benzo[d][1,3]dioxole moiety, and a phenylsulfonyl group.
PropertyValue
Molecular FormulaC₁₅H₁₂N₄O₄S
Molecular Weight344.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Target Interaction

This compound primarily targets tubulin , a key protein in microtubule formation. The compound modulates microtubule dynamics, leading to:

  • Inhibition of Tubulin Polymerization : This process disrupts normal cell cycle progression and promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing DNA replication and cell division.

Biochemical Pathways

The interaction with tubulin affects several cellular pathways:

  • Cell Cycle Pathway : By interfering with microtubule assembly, the compound disrupts mitotic spindle formation.
  • Apoptotic Pathways : The resultant stress on the cellular machinery can trigger apoptosis through intrinsic pathways.

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia).

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the compound's efficacy against multiple cancer cell lines. The results indicated:

Cell LineIC₅₀ Value (µM)Growth Inhibition (%)
MCF-70.3295%
U9370.6394%
K5621.1990%

These findings suggest that the compound has a strong potential as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms involved in the compound's action. It was found that:

  • The compound effectively reduced NADP and NADPH levels within cells, destabilizing DHFR (Dihydrofolate Reductase), which is crucial for DNA synthesis and repair.

This dual mechanism of action enhances its therapeutic potential against resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide (CAS 302951-48-0)

Structure : Features a 5-methylisoxazole linked to a sulfamoyl-phenyl group and a propanamide chain.
Key Differences :

  • Lacks the benzodioxole ring present in the target compound.
  • Contains a sulfamoyl (-SO₂NH-) bridge instead of a phenylsulfonyl (-SO₂Ph) group on the propanamide.
    Implications :
  • Molecular weight: 309.34 g/mol (vs. higher for the target due to benzodioxole and phenylsulfonyl).

N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 330978-53-5)

Structure : Combines benzodioxole and 5-methylisoxazole via a carboxamide linkage.
Key Differences :

  • Replaces the propanamide-sulfonyl chain with a simpler carboxamide.
  • Lacks the methylene spacer between isoxazole and the amide group.
    Implications :
  • Reduced steric bulk may enhance membrane permeability but diminish stability .
  • Molecular weight: 246.22 g/mol (lower than the target compound).

D14–D20 Penta-2,4-dienamide Derivatives ()

Structure : Benzo[d][1,3]dioxol-5-yl conjugated to a penta-2,4-dienamide chain with varied aryl substituents (e.g., methylthio, benzyloxy).
Key Differences :

  • Extended unsaturated dienamide chain vs. the saturated propanamide in the target.
  • Substituents on the amide nitrogen (e.g., 4-(methylthio)phenyl in D14) differ from phenylsulfonyl.
    Implications :
  • The dienamide’s conjugation may enhance UV absorption and redox activity.
  • Varied substituents influence logP values: D14 (lipophilic due to methylthio) vs. target (moderate polarity from sulfonyl) .

Physicochemical Properties

Property Target Compound CAS 302951-48-0 CAS 330978-53-5
Molecular Weight ~400–450 g/mol (estimated) 309.34 g/mol 246.22 g/mol
Key Functional Groups Phenylsulfonyl, benzodioxole Sulfamoyl, methylisoxazole Carboxamide, benzodioxole
Likely Solubility Moderate (polar sulfonyl) Low (sulfamoyl) Low (carboxamide)

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques such as 1H/13C-NMR (for functional group verification), IR spectroscopy (to confirm sulfonamide and isoxazole moieties), and thin-layer chromatography (TLC) (for reaction monitoring) are essential. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy .

Q. What biological targets are most relevant for initial pharmacological screening?

The compound’s sulfonamide and isoxazole groups suggest potential interactions with enzymes (e.g., cyclooxygenases) or receptors (e.g., GABAA). Initial screens should prioritize in vitro biochemical assays (e.g., enzyme inhibition) and cellular models (e.g., cytotoxicity or receptor binding assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Focus on derivatizing key functional groups:

  • Isoxazole ring : Introduce electron-withdrawing/donating substituents to modulate electronic effects.
  • Sulfonamide group : Replace the phenylsulfonyl moiety with heteroaromatic sulfonamides to enhance solubility or target affinity. Use parallel synthesis or combinatorial chemistry to generate analogs, followed by high-throughput bioassays to evaluate potency .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, cell line variability). Implement orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) and validate results using dose-response curves and statistical modeling (e.g., ANOVA for inter-experimental variance) .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

Employ molecular docking to predict binding modes with target proteins (e.g., COX-2) and MD simulations to assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies to identify critical binding residues .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Key challenges include:

  • Byproduct formation : Optimize reaction stoichiometry and use scavenger resins.
  • Purification : Transition from column chromatography to recrystallization or preparative HPLC for large batches.
  • Solvent recovery : Implement green chemistry principles (e.g., solvent recycling) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Conduct microsomal stability assays (e.g., liver microsomes) to assess oxidative metabolism. Use LC-MS/MS to quantify plasma half-life and bioavailability in rodent models. Compare results with in silico ADMET predictions for prioritization .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

Perform accelerated stability studies across pH ranges (1–10) using HPLC to monitor degradation products. Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability .

Q. What methods validate the compound’s selectivity in multi-target pharmacological screens?

Use counter-screens against structurally related off-target proteins (e.g., COX-1 vs. COX-2) and crystallography to confirm binding specificity. CRISPR-edited cell lines can isolate target-specific effects .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in and for reaction optimization.
  • Analytical Workflows : and provide NMR/IR spectral interpretation guidelines.
  • Biological Assays : details protocols for antimicrobial and anticancer evaluations.

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